Azimilide -

Azimilide

Catalog Number: EVT-8325034
CAS Number:
Molecular Formula: C23H28ClN5O3
Molecular Weight: 458.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azimilide is a compound that belongs to the class of antiarrhythmic agents, specifically designed to treat cardiac arrhythmias. It is a derivative of the benzofuran class and is known for its ability to block potassium channels, which plays a crucial role in cardiac repolarization. The compound has been investigated for its potential in managing conditions such as atrial fibrillation and ventricular tachycardia.

Source

Azimilide was initially developed as part of research efforts aimed at discovering new antiarrhythmic drugs that could provide safer and more effective treatment options than existing therapies. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety profile.

Classification

Azimilide is classified as a Class III antiarrhythmic agent according to the Vaughan Williams classification system. This classification is based on its mechanism of action, which primarily involves the blockade of potassium channels responsible for repolarizing the cardiac action potential.

Synthesis Analysis

Methods

The synthesis of Azimilide involves several key steps that integrate organic chemistry techniques. The primary method includes:

  1. Formation of the Benzofuran Core: The initial step typically involves the synthesis of the benzofuran framework through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  2. Substitution Reactions: Following the formation of the core structure, various substitution reactions are conducted to introduce functional groups that enhance the compound's pharmacological properties.
  3. Final Modifications: The final steps may include modifications such as methylation or acylation to optimize the drug's efficacy and bioavailability.

Technical details regarding specific reaction conditions, catalysts, and solvents used in these processes can vary based on the synthetic route chosen.

Molecular Structure Analysis

Structure

Azimilide possesses a complex molecular structure characterized by a benzofuran ring system with additional functional groups that contribute to its pharmacological activity. The molecular formula is typically represented as C19_{19}H18_{18}N2_2O3_3.

Data

  • Molecular Weight: Approximately 318.36 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools, revealing insights into its binding interactions with potassium channels.
Chemical Reactions Analysis

Reactions

Azimilide undergoes various chemical reactions that are critical for its activity as an antiarrhythmic agent:

  1. Potassium Channel Blockade: The primary reaction mechanism involves binding to specific sites on potassium channels (e.g., hERG channels), which leads to prolonged repolarization and reduced heart rate.
  2. Metabolic Pathways: In vivo, Azimilide is subject to metabolic transformations primarily in the liver, where it may undergo oxidation, hydrolysis, or conjugation reactions that affect its pharmacokinetics.

Technical details about these reactions can be elucidated through studies involving electrophysiological assays and metabolic profiling.

Mechanism of Action

Process

Azimilide's mechanism of action primarily revolves around its ability to block potassium ion channels in cardiac myocytes. This blockade results in:

  • Prolongation of Action Potential Duration: By inhibiting potassium efflux during repolarization, Azimilide increases the refractory period of cardiac tissues.
  • Suppression of Ectopic Foci: The drug helps prevent abnormal electrical impulses that can lead to arrhythmias.

Data

Studies have shown that Azimilide effectively reduces the frequency of arrhythmogenic events in animal models and human trials, demonstrating its potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Azimilide is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: Azimilide is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values suggest it exists predominantly in its ionized form at physiological pH, influencing its absorption and distribution characteristics.

Relevant data from stability studies indicate that proper formulation can enhance its shelf-life and efficacy.

Applications

Scientific Uses

Azimilide has been primarily researched for its application in treating cardiac arrhythmias. Its potential uses include:

  • Atrial Fibrillation Management: Azimilide may be used to restore normal sinus rhythm in patients with atrial fibrillation.
  • Ventricular Tachycardia Treatment: It has shown promise in controlling episodes of ventricular tachycardia, particularly in patients resistant to conventional therapies.

Ongoing research continues to explore additional therapeutic applications and combinations with other pharmacological agents to enhance cardiovascular health outcomes.

Mechanistic Pharmacology of Azimilide

Ion Channel Interaction Dynamics

Azimilide dihydrochloride is a class III antiarrhythmic agent distinguished by its multichannel blocking properties. Its primary mechanism involves simultaneous inhibition of key cardiac ion channels, which stabilizes electrical activity in myocardial tissue.

Dual Blockade of Delayed Rectifier Potassium Currents (IKr and IKs)

Azimilide uniquely inhibits both rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. At clinically relevant concentrations (1–10 μM), it blocks IKr with half-maximal inhibitory concentration (IC₅₀) values below 1 μM, while IKs blockade requires slightly higher concentrations (IC₅₀ ≈ 1.8 μM). This dual blockade is significant because:

  • Complementary Inhibition: IKs blockade compensates for reduced IKr efficacy at rapid heart rates, maintaining antiarrhythmic effects during tachycardia [2] [5].
  • Reduced Reverse Use-Dependence: Unlike selective IKr blockers (e.g., dofetilide), Azimilide’s IKs inhibition mitigates the loss of action potential prolongation at high heart rates [4].
  • Structural Basis: The drug binds to the inner pore regions of potassium voltage-gated channel subfamily H member 2 (hERG) for IKr and potassium voltage-gated channel subfamily Q member 1 (KCNQ1)/potassium voltage-gated channel subfamily E regulatory subunit 1 (KCNE1) complexes for IKs, utilizing distinct interaction sites [5].

Table 1: Potency of Azimilide Against Cardiac Potassium Currents

CurrentIC₅₀ (μM)Voltage DependenceFrequency Dependence
IKr<1.0Enhanced at depolarized potentialsUse-dependent block
IKs1.8Voltage-independentAccumulates at fast rates
Ito>50Minimal effectNot significant
IK1>50Minimal effectNot significant

Modulation of Sodium (INa) and Calcium (ICaL) Currents

Beyond potassium channels, Azimilide inhibits voltage-gated sodium (INa) and L-type calcium (ICaL) currents:

  • Sodium Current: At concentrations >5 μM, Azimilide reduces peak INa (IC₅₀ ≈ 19 μM) and stabilizes the inactivated state of sodium voltage-gated channel alpha subunit 5 (NaV1.5). This slows phase-0 depolarization in ventricular myocytes, potentially suppressing ectopic triggers [2] [8].
  • Calcium Current: L-type calcium current blockade (IC₅₀ ≈ 37.3 μM) occurs at higher doses, shortening plateau duration and indirectly counterbalancing action potential prolongation from potassium channel blockade [1] [8].

Voltage-Dependent Agonist-Antagonist Effects on Human Ether-a-go-go-Related Gene Channels

Azimilide exhibits complex state-dependent interactions with human Ether-a-go-go-Related Gene (hERG) channels:

  • Voltage Sensor Modulation: It stabilizes the activated (open) state of hERG channels, enhancing blockade during membrane depolarization [6].
  • Muscarinic Receptor Interactions: At micromolar concentrations, Azimilide acts as:
  • Agonist at M₂ and M₄ subtypes (EC₅₀ = 1.97 μM), potentially contributing to bradycardia.
  • Antagonist at M₁, M₃, and M₅ subtypes, which may modulate autonomic effects [1] [8].

Table 2: Non-Potassium Channel Targets of Azimilide

TargetAffinity (Kᵢ or EC₅₀)Primary EffectPhysiological Impact
NaV1.5 (Site 2)4.3 μM (Kᵢ)Use-dependent INa reductionSlowed conduction velocity
L-type Calcium Channel37.3 μM (Kᵢ)Reduced ICaL amplitudeShortened action potential plateau
Muscarinic M₂ Receptor1.97 μM (EC₅₀)Partial agonismHeart rate modulation
Serotonin Transporter0.6 μM (Kᵢ)Uptake inhibitionAutonomic nervous system influence

Electrophysiological Modulation in Cardiac Tissue

Action Potential Prolongation Mechanisms

Azimilide prolongs cardiac action potential duration primarily through delayed repolarization:

  • Phase 3 Lengthening: By blocking IKr and IKs, outward potassium currents during repolarization are reduced, extending action potential duration at 90% repolarization (APD₉₀) by 17–25% at physiological rates (0.33–1 Hz) [2].
  • Concentration Duality: At low concentrations (<5 μM), consistent APD prolongation occurs. At higher concentrations (>5 μM), sodium/calcium blockade dominates, shortening APD in some cells [2].
  • Tissue Specificity: Atrial action potentials show greater prolongation than ventricular ones due to higher IKs density, making Azimilide particularly effective against atrial arrhythmias [4].

Reverse Use-Dependence in Repolarization

Reverse use-dependence—diminished APD prolongation at faster heart rates—is attenuated in Azimilide compared to pure IKr blockers:

  • IKs Blockade Compensation: IKs contributes significantly to repolarization during tachycardia. Azimilide’s IKs inhibition maintains efficacy at rapid rates, whereas selective IKr blockers (e.g., E-4031) lose >60% of their APD-prolonging effect [3] [4].
  • Kinetic Properties: During rapid pacing (cycle length 250 ms), Azimilide’s block of IKs accumulates due to slow drug dissociation from the channel, counteracting the inherent reverse use-dependence of IKr blockade [3].
  • Ischemic Tissue Selectivity: Azimilide’s effects are potentiated in ischemic myocardium, where acidosis enhances drug binding to sodium and calcium channels, suppressing arrhythmogenic early afterdepolarizations [8].

Properties

Product Name

Azimilide

IUPAC Name

1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione

Molecular Formula

C23H28ClN5O3

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3

InChI Key

MREBEPTUUMTTIA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.